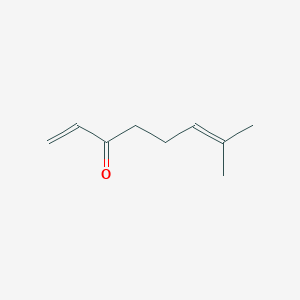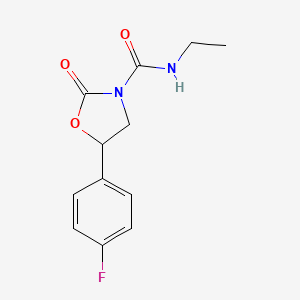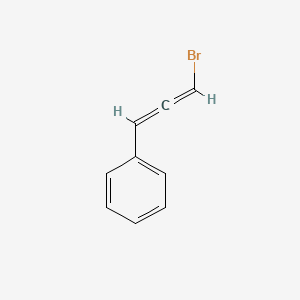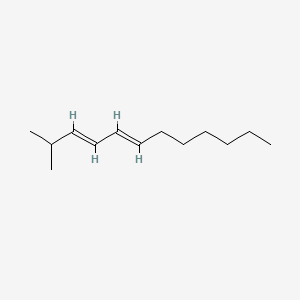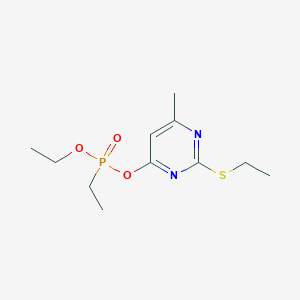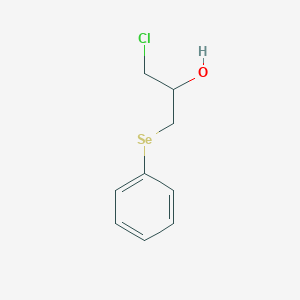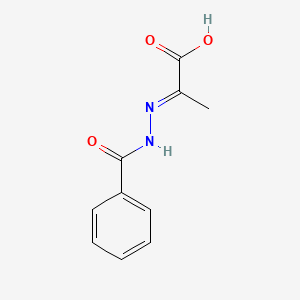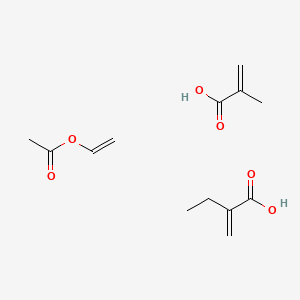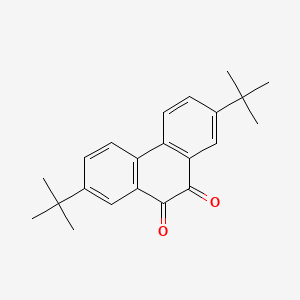
9,10-Phenanthrenedione, 2,7-bis(1,1-dimethylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Phenanthrenedione, 2,7-bis(1,1-dimethylethyl)- is a chemical compound with the molecular formula C22H26O2 It is a derivative of phenanthrenequinone, where two tert-butyl groups are substituted at the 2 and 7 positions of the phenanthrene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Phenanthrenedione, 2,7-bis(1,1-dimethylethyl)- typically involves the following steps:
Starting Material: The synthesis begins with phenanthrene as the starting material.
Oxidation: Phenanthrene is oxidized to form phenanthrenequinone.
Substitution: The tert-butyl groups are introduced at the 2 and 7 positions through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
9,10-Phenanthrenedione, 2,7-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like tert-butyl chloride and aluminum chloride are used for Friedel-Crafts alkylation.
Major Products Formed
Oxidation: Formation of more complex quinones.
Reduction: Formation of hydroquinones.
Substitution: Introduction of various functional groups in place of tert-butyl groups.
科学的研究の応用
9,10-Phenanthrenedione, 2,7-bis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
作用機序
The mechanism of action of 9,10-Phenanthrenedione, 2,7-bis(1,1-dimethylethyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their function.
Pathways Involved: It may influence oxidative stress pathways, leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects.
類似化合物との比較
Similar Compounds
Phenanthrenequinone: The parent compound without tert-butyl substitutions.
9,10-Phenanthraquinone: Another derivative with different substituents.
2,7-Di-tert-butyl-9,10-phenanthrenequinone: A closely related compound with similar structural features.
Uniqueness
9,10-Phenanthrenedione, 2,7-bis(1,1-dimethylethyl)- is unique due to the presence of tert-butyl groups at the 2 and 7 positions, which can influence its chemical reactivity, stability, and potential applications. The tert-butyl groups provide steric hindrance, affecting the compound’s interactions with other molecules and its overall behavior in chemical reactions.
特性
CAS番号 |
24620-40-4 |
|---|---|
分子式 |
C22H24O2 |
分子量 |
320.4 g/mol |
IUPAC名 |
2,7-ditert-butylphenanthrene-9,10-dione |
InChI |
InChI=1S/C22H24O2/c1-21(2,3)13-7-9-15-16-10-8-14(22(4,5)6)12-18(16)20(24)19(23)17(15)11-13/h7-12H,1-6H3 |
InChIキー |
YCUNZGWKZODMHG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C=C(C=C3)C(C)(C)C)C(=O)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


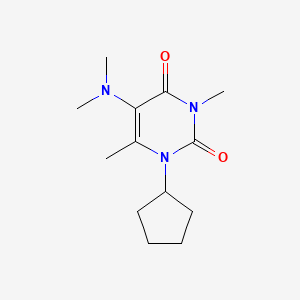
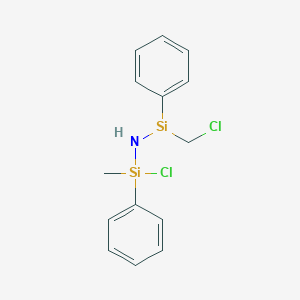
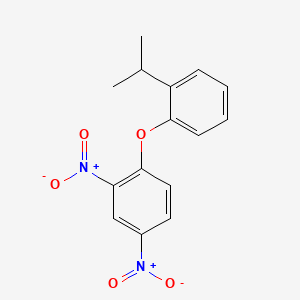
![4-methyl-2-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaen-12-one](/img/structure/B14691551.png)

